Methyl 4-(4,4,4-trifluorobutanoyl)benzoate Methyl 4-(4,4,4-trifluorobutanoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 952107-73-2
VCID: VC2988993
InChI: InChI=1S/C12H11F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5H,6-7H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)CCC(F)(F)F
Molecular Formula: C12H11F3O3
Molecular Weight: 260.21 g/mol

Methyl 4-(4,4,4-trifluorobutanoyl)benzoate

CAS No.: 952107-73-2

Cat. No.: VC2988993

Molecular Formula: C12H11F3O3

Molecular Weight: 260.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4,4,4-trifluorobutanoyl)benzoate - 952107-73-2

Specification

CAS No. 952107-73-2
Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
IUPAC Name methyl 4-(4,4,4-trifluorobutanoyl)benzoate
Standard InChI InChI=1S/C12H11F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5H,6-7H2,1H3
Standard InChI Key XVURFJMSEZUKMS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)CCC(F)(F)F
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)CCC(F)(F)F

Introduction

Chemical Identity and Properties

Methyl 4-(4,4,4-trifluorobutanoyl)benzoate is characterized by a benzoate ring with two key functional groups: a methyl ester and a 4,4,4-trifluorobutanoyl substituent at the para position. The presence of the trifluoromethyl group creates distinctive electronic effects that influence the compound's reactivity and applications.

Basic Chemical Information

PropertyValueSource
CAS Number952107-73-2
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
IUPAC NameMethyl 4-(4,4,4-trifluoro-1-oxobutyl)benzoate
Common SynonymBenzoic acid, 4-(4,4,4-trifluoro-1-oxobutyl)-, methyl ester
HS Code2916399090

Physical and Chemical Properties

PropertyValueSource
Physical StateNot specified in literature-
Boiling Point314.0±42.0 °C (Predicted)
Density1.249±0.06 g/cm³ (Predicted)
LogPNot available in search results-
PSANot available in search results-

Structural Identifiers

The compound possesses several important structural identifiers used in chemical databases and literature:

IdentifierValueSource
InChIInChI=1S/C12H11F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5H,6-7H2,1H3
InChIKeyXVURFJMSEZUKMS-UHFFFAOYSA-N

Spectroscopic Characterization

Available Spectral Data

According to the search results, Methyl 4-(4,4,4-trifluorobutanoyl)benzoate has been characterized using various spectroscopic techniques:

Spectroscopic MethodAvailable DataSource
NMR Spectroscopy2 NMR spectra recorded
Mass SpectrometryExact mass: 260.066029 g/mol

Applications and Research Significance

Chemical Research Applications

The compound Methyl 4-(4,4,4-trifluorobutanoyl)benzoate holds significance in several areas of chemical research:

  • Building block in organic synthesis: The presence of both a methyl ester group and a trifluoromethyl-containing moiety makes this compound valuable for constructing more complex fluorinated molecules .

  • Fluorine chemistry studies: The compound provides a model system for studying the electronic effects of trifluoromethyl substituents on aromatic systems.

SupplierProduct DescriptionPurityPackage SizeSource
American Custom Chemicals CorporationMETHYL-4-(4,4,4-TRIFLUOROBUTANOYL)BENZOATE95.00%5MG
American Custom Chemicals CorporationMETHYL-4-(4,4,4-TRIFLUOROBUTANOYL)BENZOATE95.00%1G
AlichemMethyl 4-(4,4,4-trifluorobutanoyl)benzoateNot specified1g
ChemenuMethyl 4-(4,4,4-trifluorobutanoyl)benzoate95%1g
CrysdotMethyl 4-(4,4,4-trifluorobutanoyl)benzoate95+%1g
Cymit QuimicaMethyl 4-(4,4,4-trifluorobutanoyl)benzoateNot specifiedUndefined size

Price Considerations

The compound is available at various price points, reflecting its specialized nature as a research chemical:

SupplierPackage SizeApproximate Price (USD)Source
American Custom Chemicals Corporation5MG$500.06
American Custom Chemicals Corporation1G$2,962.05
Alichem1g$1,172.16
Chemenu1g$1,380.00
Crysdot1g$1,464.00

The relatively high price suggests that this compound is primarily used in small-scale research applications rather than large-scale industrial processes.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds appear in the chemical literature, each with distinct properties and applications:

CompoundCAS NumberStructural DifferenceSource
Methyl 4-(trifluoromethyl)benzoate2967-66-0Contains trifluoromethyl group directly attached to the aromatic ring
Methyl 4-(4-(trifluoromethyl)benzyl)benzoate613240-14-5Contains a benzyl group with a trifluoromethyl substituent
Methyl 2-nitro-4-(trifluoromethyl)benzoateNot specifiedContains both nitro and trifluoromethyl groups

Preparation Method Comparison

The preparation methods for related compounds may provide insights into potential synthetic routes for Methyl 4-(4,4,4-trifluorobutanoyl)benzoate:

  • Methyl 2-nitro-4-trifluoromethyl benzoate: Prepared through a process involving hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile followed by esterification with methanol in sulfuric acid .

  • Methyl 4-(4-(trifluoromethyl)benzyl)benzoate: Synthesized from methyl 4-bromobenzoate and 2-(4-(trifluoromethyl)phenyl)acetic acid through catalytic coupling reactions .

Future Research Directions

The unique structural features of Methyl 4-(4,4,4-trifluorobutanoyl)benzoate suggest several promising avenues for future research:

  • Development of improved synthetic routes: Exploration of more efficient and cost-effective methods for synthesizing this compound.

  • Investigation of reactivity patterns: Systematic studies of the compound's behavior in various organic transformations.

  • Application in medicinal chemistry: Exploration of this compound as a building block for constructing bioactive molecules where the trifluoromethyl group might confer advantageous pharmacokinetic properties.

  • Material science applications: Potential use in developing fluorinated materials with specialized properties.

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